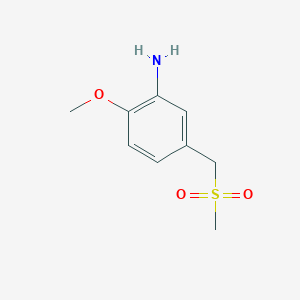
5-(Methanesulfonylmethyl)-2-methoxyaniline
Cat. No. B8761562
M. Wt: 215.27 g/mol
InChI Key: IRKPJECEZMJZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981903B2
Procedure details


To a solution of 4-methoxy-3-nitrobenzyl chloride (3.09 g, 15.3 mmol) in 75 mL of absolute ethanol was added methanesulphinic acid sodium salt (3.1 g, 30.7 mmol). The reaction was heated to 80° C. for 16 h. The reaction was cooled to room temperature and poured into water and the aqueous layer was extracted with ethyl acetate. Combined organics were dried over anhydrous MgSO4, filtered, concentrated onto silica gel and purified by flash chromatography with ethyl acetate/hexanes as the eluent. The fractions containing the desired product were concentrated to dryness, then redisolved in absolute ethanol and 10% palladium on carbon (500 mg) was added and the reaction was placed on the Fischer-Porter hydrogenation apparatus and treated with 50 psi of H2 gas overnight to give 2-(methyloxy)-5-[(methylsulfonyl)methyl]aniline (1.7 g, 52%). 1H NMR (400 MHz, CDCl3) δ ppm 6.74 (d, J=8.2 Hz, 1H), 6.62 (d, J=2.2 Hz, 1H), 6.52 (d, J=8.2, 2.2, 1H), 4.76 (s, 2H), 4.19 (s, 2H), 3.72 (s, 3H).




Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][C:4]=1[N+:11]([O-])=O.[Na+].[CH3:15][S:16]([O-:18])=[O:17].O>C(O)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][S:16]([CH3:15])(=[O:18])=[O:17])=[CH:5][C:4]=1[NH2:11] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.09 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(CCl)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].CS(=O)[O-]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined organics were dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated onto silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography with ethyl acetate/hexanes as the eluent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10% palladium on carbon (500 mg) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 50 psi of H2 gas overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(N)C=C(C=C1)CS(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
